4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones.
Introduction of Fluoroaniline Group: The 3-fluoroanilino group can be introduced through a nucleophilic aromatic substitution reaction, where 3-fluoroaniline reacts with the quinoxaline core.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential as an anti-cancer and anti-microbial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the interaction between certain viral proteins and host cell receptors, thereby preventing viral infection . The compound may also interact with enzymes and receptors involved in cancer cell proliferation, leading to its potential use as an anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
- 1-(2-bromoethyl)-1,4-dihydroquinoxaline-2,3-dione
- 4-amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
Uniqueness
4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluoroanilino groups enhances its reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C20H14BrFN4O2S |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H14BrFN4O2S/c21-13-8-10-16(11-9-13)29(27,28)26-20-19(23-15-5-3-4-14(22)12-15)24-17-6-1-2-7-18(17)25-20/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
ZBZYIZJFKKDYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.